molecular formula C4Cl2F3NS B3208787 2,4-Dichloro-5-(trifluoromethyl)thiazole CAS No. 105315-48-8

2,4-Dichloro-5-(trifluoromethyl)thiazole

Cat. No.: B3208787
CAS No.: 105315-48-8
M. Wt: 222.01 g/mol
InChI Key: YVNGBKLUNJMOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Halogenated and Trifluoromethylated Thiazole (B1198619) Systems

Halogenated and trifluoromethylated thiazoles are of significant interest in medicinal and materials chemistry. The introduction of halogen atoms and trifluoromethyl groups can dramatically alter a molecule's steric profile, electronic distribution, and metabolic stability. nih.govmdpi.com These modifications are crucial for modulating biological activity and creating novel chemical entities with desired properties.

Role of Chlorine Substituents in Thiazole Ring Chemistry

The presence of chlorine atoms on the thiazole ring significantly influences its reactivity and potential for further chemical modification. Halogens, including chlorine, are known to play a pivotal role in drug discovery by enhancing target engagement and potency through their unique electronic properties. acs.org

Electronic Effects : Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect on the thiazole ring. This effect can decrease the electron density of the ring, influencing its susceptibility to electrophilic or nucleophilic attack. numberanalytics.com Electrophilic substitution reactions on thiazoles, which typically occur at the C5-position, are influenced by the electronic nature of existing substituents. numberanalytics.com

Leaving Group Potential : Chlorine atoms attached to the thiazole ring can serve as effective leaving groups in nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.com This characteristic is synthetically valuable, as it allows for the introduction of a wide variety of other functional groups at the chlorinated positions, enabling the creation of diverse molecular libraries from a single dichlorinated precursor.

Halogen Bonding : Chlorine atoms can participate in halogen bonding, a non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site on another molecule. mdpi.com This type of interaction has gained recognition for its importance in ligand-enzyme binding and can be a critical factor in the design of bioactive molecules. mdpi.com

Influence of the Trifluoromethyl Group on Molecular Electronic Properties and Reactivity

The trifluoromethyl (-CF3) group is one of the most significant substituents in modern organic and medicinal chemistry due to its unique combination of properties. mdpi.comwikipedia.org

Electronic Properties : The -CF3 group is a powerful electron-withdrawing group, primarily through a strong inductive effect. nih.gov Its electronegativity is often described as intermediate between that of fluorine and chlorine. wikipedia.org When attached to an aromatic system like thiazole, it significantly lowers the electron density of the ring, which can enhance the reactivity of adjacent functional groups. nih.gov This strong electron-withdrawing nature can also increase the acidity of nearby protons.

Lipophilicity and Metabolic Stability : The trifluoromethyl group is known to enhance the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross biological membranes. mdpi.comnih.gov The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the -CF3 group highly resistant to metabolic degradation. mdpi.com This increased metabolic stability is a highly desirable trait in the development of therapeutic agents.

Steric and Conformational Effects : While larger than a methyl group, the trifluoromethyl group has a compact steric profile. mdpi.com It is often used as a bioisostere for a chlorine atom or a methyl group to adjust the steric and electronic properties of a lead compound. wikipedia.org Its presence can also influence the preferred conformation of a molecule. nih.gov

Academic Significance and Research Gaps in Dichlorotrifluoromethylthiazole Chemistry

The structure of 2,4-dichloro-5-(trifluoromethyl)thiazole suggests it is a highly versatile building block for chemical synthesis. The combination of two reactive chlorine sites and the electronically influential trifluoromethyl group makes it a substrate of considerable academic interest. The dichloro-substitution provides two distinct points for functionalization through nucleophilic substitution, while the trifluoromethyl group at the C5-position modulates the reactivity of the ring and imparts properties associated with fluorinated compounds.

Despite its potential, a survey of available scientific literature indicates that this compound is not extensively studied as a primary research focus. While the synthesis of various trifluoromethylated and chlorinated thiazoles has been reported, dedicated studies on the specific reactivity, synthetic applications, and biological screening of this particular isomer are not prominent. researchgate.netmdpi.com

Key Research Gaps:

Systematic Reactivity Studies : There is a lack of comprehensive studies detailing the selective functionalization of the C2 and C4 chlorine atoms. Research exploring the differential reactivity of these two positions towards various nucleophiles would be highly valuable for synthetic chemists.

Development of Novel Derivatives : The potential of this compound as a precursor for novel agrochemicals, pharmaceuticals, or functional materials remains largely untapped. Synthesizing and screening libraries of derivatives could uncover new bioactive compounds or materials with unique properties.

Physicochemical Characterization : Detailed experimental and computational analysis of its electronic structure, spectroscopic characteristics, and other physical properties would provide a deeper understanding of how the competing electronic effects of the substituents manifest.

Data Tables

Table 1: Properties of this compound

Property Value
CAS Number 105315-48-8
Molecular Formula C₄Cl₂F₃NS

| Synonyms | 2,4-Dichloro-5-(trifluoromethyl)-1,3-thiazole |

Note: Physical properties such as melting point, boiling point, and density are not consistently reported in publicly available literature, highlighting a gap in the fundamental characterization of this compound.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Thiazole
Chlorine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-(trifluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2F3NS/c5-2-1(4(7,8)9)11-3(6)10-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNGBKLUNJMOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(S1)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Dichloro 5 Trifluoromethyl Thiazole

General Principles of Thiazole (B1198619) Core Construction

The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with several robust methodologies available for its construction. These strategies typically involve the reaction of two key building blocks to form the five-membered ring containing both sulfur and nitrogen atoms.

Hantzsch Thiazole Synthesis and Its Adaptations for Halogenated Systems

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole core. The classical approach involves the cyclocondensation reaction between an α-halocarbonyl compound (such as an α-haloketone or α-haloester) and a thioamide or a related compound containing an N-C-S fragment, like thiourea or thiosemicarbazones. google.com

The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. google.com The process is known for its simplicity and generally high yields. google.com

For the synthesis of halogenated thiazole systems, this method can be adapted by using halogenated starting materials. For instance, the use of appropriately substituted α-haloketones or thioamides can introduce halogen atoms at various positions on the thiazole ring. The stability of the thiazole ring allows for its formation even with the presence of electron-withdrawing halogen substituents.

Cyclization Reactions Involving Thioamides and α-Halocarbonyl Compounds

Expanding on the Hantzsch synthesis, a broad range of cyclization reactions leverage the fundamental reactivity between thioamides and α-halocarbonyl compounds. The versatility of this approach allows for the introduction of diverse substituents at the 2, 4, and 5-positions of the thiazole ring, depending on the structure of the starting materials. google.com

A significant variation of the Hantzsch synthesis employs thiosemicarbazones as the thioamide component. Thiosemicarbazones, which are readily prepared from the condensation of thiosemicarbazide with aldehydes or ketones, react with α-haloketones to form 2-hydrazinylthiazole or thiazol-2-yl-hydrazone derivatives. google.com This method is particularly effective and can be carried out under various conditions, including microwave irradiation, which often leads to shorter reaction times and improved yields. google.com For example, the condensation of thiosemicarbazones with phenacyl bromides is a common route to produce highly substituted thiazoles. nih.gov

Table 1: Examples of Hantzsch-type Cyclization Reactions

Thioamide Sourceα-Halocarbonyl CompoundProduct TypeRef.
Thiourea2-Bromoacetophenone2-Amino-4-phenylthiazole google.com
Thiosemicarbazone2-Bromo-4'-fluoroacetophenone2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole nih.gov
Thioacetamide2-Chloro trifluoroacetyl ethyl acetate2-Methyl-4-trifluoromethylthiazole-5-ethyl formate google.com

Regioselectivity, the control over the orientation of the final product, is a critical consideration in thiazole synthesis, especially when using unsymmetrical starting materials. Regioselective annulation strategies aim to direct the cyclization to produce a specific isomer. The outcome of the Hantzsch reaction is generally well-defined, with the sulfur atom of the thioamide attacking the halogen-bearing carbon and the nitrogen atom cyclizing onto the carbonyl carbon. However, in more complex systems or with alternative synthetic methods, controlling the regiochemistry can be a significant challenge. Modern synthetic methods often employ specific catalysts or directing groups to achieve high regioselectivity in the formation of substituted thiazoles.

[3+2] Cycloaddition Reactions in Trifluoromethyl Thiazole Formation

Beyond classical condensation methods, [3+2] cycloaddition reactions represent a powerful and more recent strategy for constructing five-membered heterocyclic rings, including thiazoles. This approach involves the reaction of a three-atom component with a two-atom component. For the synthesis of trifluoromethyl-substituted thiazoles, this method has proven particularly effective.

One notable example is the [3+2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with a source of trifluoroacetonitrile (CF₃CN). This reaction proceeds efficiently under base- and catalyst-free conditions to afford 2-trifluoromethyl-4,5-disubstituted thiazoles with high regioselectivity. The trifluoroacetonitrile can be generated in situ from precursors like 2,2,2-trifluoroacetaldehyde O-(aryl)oxime. This annulation provides a straightforward route to trifluoromethylated thiazoles from readily available substrates.

Specific Synthetic Routes to 2,4-Dichloro-5-(trifluoromethyl)thiazole

While general methodologies provide the foundation, the synthesis of the specific target molecule, this compound, requires a tailored approach. A documented method involves the direct chlorination of a thiazole precursor.

One established route starts from 2-hydroxy-5-(trifluoromethyl)thiazole. This intermediate can be subjected to a two-step chlorination process. The first step involves reaction with phosphoryl chloride (POCl₃) to introduce a chlorine atom at the 2-position, yielding 2-chloro-5-(trifluoromethyl)thiazole. Subsequent reaction of this intermediate with sulfuryl chloride (SO₂Cl₂) effects chlorination at the 4-position, affording the final product, this compound. This sequential chlorination strategy allows for the controlled introduction of both chlorine atoms onto the thiazole ring.

Halogenation Protocols for Thiazole Derivatives

The introduction of chlorine atoms at the C-2 and C-4 positions of the thiazole ring is a critical step in the synthesis of the target molecule. Standard electrophilic substitution on an unsubstituted thiazole ring typically occurs at the more electron-rich C-5 position, making the selective dichlorination at C-2 and C-4 a non-trivial challenge that requires specific precursors and reaction conditions.

Direct chlorination strategies often employ potent chlorinating agents to functionalize a pre-existing thiazole or a suitable precursor that directs the regioselectivity away from the C-5 position. One of the most effective methods involves the transformation of a thiazolidine (B150603) derivative, which serves as a masked thiazole core.

A notable example is the reaction of 2,4-thiazolidinedione with a Vilsmeier-Haack type reagent, such as phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF). This process facilitates a simultaneous dichlorination and formylation to yield 2,4-dichlorothiazole-5-carboxaldehyde nih.govchemicalbook.com. The reaction proceeds by activating the dione precursor, leading to the formation of the aromatic thiazole ring with chlorine atoms installed at the former carbonyl positions.

Table 1: Synthesis of 2,4-Dichlorothiazole-5-carboxaldehyde via Vilsmeier-Haack Reaction

PrecursorReagentsTemperatureReaction TimeProductYield
2,4-ThiazolidinedionePOCl₃, DMF120 °C4 hours2,4-Dichlorothiazole-5-carboxaldehyde33%

Data extracted from a general procedure for the synthesis of 2,4-dichlorothiazole-5-carboxaldehyde nih.govchemicalbook.com.

The selectivity for introducing chlorine atoms at the C-2 and C-4 positions is intrinsically linked to the choice of the starting material. The use of 2,4-thiazolidinedione is a key strategy to overcome the inherent reactivity of the thiazole C-5 position nih.gov. In this precursor, the C-2 and C-4 positions are carbonyl carbons. The Vilsmeier-Haack reaction effectively replaces the hydroxyl groups of the enol tautomer with chlorine, thereby constructing the 2,4-dichloro substitution pattern on the newly formed aromatic ring. This method provides a reliable and direct route to the 2,4-dichlorothiazole scaffold, which can then be further functionalized.

Introduction of the Trifluoromethyl Moiety

The incorporation of the trifluoromethyl (CF₃) group is a crucial step that imparts unique electronic properties to the final molecule. This can be achieved either by building the thiazole ring from a trifluoromethylated precursor or by adding the CF₃ group to an existing thiazole core.

The classic Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, is a powerful method for constructing the thiazole ring cymitquimica.com. By using a trifluoromethylated α-haloketone, the CF₃ group can be strategically placed at what will become the C-4 or C-5 position of the final thiazole.

For instance, the reaction of 3-bromo-1,1,1-trifluoroacetone with a thioamide like thiobenzamide leads to the formation of a 4-(trifluoromethyl)thiazole derivative. The initial condensation forms a thiazoline intermediate, which subsequently dehydrates to yield the aromatic thiazole ring. This approach ensures the unambiguous placement of the trifluoromethyl group on the heterocyclic core.

Table 2: Hantzsch-Type Synthesis of a 4-(Trifluoromethyl)thiazole Derivative

α-HaloketoneThioamideSolvent/CatalystConditionsProductYield
1-Bromo-3,3,3-trifluoroacetoneThiobenzamideEthanol, then Toluene / p-TsOH·H₂OReflux2-Phenyl-4-(trifluoromethyl)thiazole84%

Data from a practical example of thiazole ring construction nih.gov.

Introducing a trifluoromethyl group directly onto a pre-formed thiazole ring, particularly an electron-deficient one like 2,4-dichlorothiazole, represents a significant synthetic challenge. Modern methods in trifluoromethylation often rely on radical or transition-metal-catalyzed processes.

Direct C-H trifluoromethylation of heteroarenes can be achieved through photoredox catalysis, where a photocatalyst generates a trifluoromethyl radical from a suitable source (e.g., Langlois' reagent or Umemoto's reagent) nih.govbeilstein-journals.orgbeilstein-journals.org. This radical can then add to the electron-deficient positions of the heterocyclic ring.

Alternatively, for halo-substituted thiazoles, copper-mediated cross-coupling reactions are a viable strategy. A 2,4-dichlorothiazole could potentially undergo trifluoromethylation by coupling with a nucleophilic CF₃ source, such as the Ruppert-Prakash reagent (TMSCF₃), in the presence of a copper catalyst beilstein-journals.orgnih.govprinceton.edunih.gov. While a specific example for the direct trifluoromethylation of 2,4-dichlorothiazole at the C-5 position is not prominently documented, these state-of-the-art methods represent the most promising avenues for such a transformation. The reaction would likely proceed via oxidative addition of the C-Cl bond to a copper(I) complex, followed by reaction with the trifluoromethyl source and reductive elimination.

Optimization of Synthetic Pathways and Reaction Conditions

Influence of Solvents, Catalysts, and Reagents on Reaction Yield and Selectivity

The yield and selectivity of each step in the proposed synthesis of this compound are highly dependent on the choice of solvents, catalysts, and reagents.

For the Hantzsch Thiazole Synthesis of 2-Amino-5-(trifluoromethyl)thiazole:

The selection of the solvent is critical in the Hantzsch synthesis. Alcohols, such as ethanol or methanol, are commonly employed as they facilitate the dissolution of the reactants and can participate in the reaction mechanism. The choice of base, if used, can also influence the reaction rate and yield.

For the Sandmeyer Reaction:

The Sandmeyer reaction is notoriously sensitive to reaction conditions. The choice of acid for the diazotization step, typically hydrochloric acid for chlorination, is crucial. The concentration of the acid and the reaction temperature must be carefully controlled to prevent decomposition of the diazonium salt and minimize the formation of by-products. The copper(I) catalyst is essential for the conversion of the diazonium salt to the corresponding chloride. The purity and activity of the catalyst can significantly impact the reaction's efficiency.

For the Chlorination of the 4-Position:

Direct chlorination of the thiazole ring requires careful selection of the chlorinating agent to achieve regioselectivity. Strong chlorinating agents may lead to over-chlorination or decomposition of the starting material. Milder chlorinating agents or catalytic systems might be necessary to selectively target the 4-position. The solvent for this step would be chosen based on its inertness to the chlorinating agent and its ability to dissolve the thiazole substrate.

A summary of the potential influence of various factors on the reaction is presented in the table below:

Reaction Step Factor Influence on Yield and Selectivity
Hantzsch SynthesisSolventAffects reactant solubility and reaction rate. Alcohols are common.
TemperatureHigher temperatures can increase reaction rate but may lead to side products.
Sandmeyer ReactionAcid ConcentrationCritical for the stability of the diazonium salt.
CatalystCopper(I) chloride is essential for the conversion to the chloro-derivative. Purity is key.
TemperatureLow temperatures are required during diazotization to prevent decomposition.
ChlorinationChlorinating AgentChoice of agent (e.g., SO2Cl2, NCS) determines regioselectivity and reactivity.
SolventMust be inert to the chlorinating agent.
CatalystLewis acids may be required to activate the thiazole ring for electrophilic substitution.

Stereochemical Control in Synthesis (if applicable)

The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereochemical control is not a consideration in its synthesis. The synthetic pathway does not involve the formation of any stereocenters.

Process Robustness and Scalability Considerations

For any synthetic methodology to be viable for industrial production, it must be robust and scalable. This entails that the process consistently delivers the desired product in high yield and purity, even when conducted on a large scale, and is tolerant to minor variations in reaction conditions.

Hantzsch Thiazole Synthesis:

The Hantzsch synthesis is a well-established and widely used method for the preparation of thiazoles, and it is generally considered to be a robust and scalable reaction. However, on a large scale, exothermic reactions need to be carefully controlled, and the handling of potentially hazardous reagents like α-haloketones requires appropriate safety measures.

Sandmeyer Reaction:

The Sandmeyer reaction, while a powerful tool, presents several challenges for scalability. Diazonium salts are often unstable and can be explosive, especially in a solid, dry state. Therefore, they are typically generated and used in situ at low temperatures, which can be challenging to maintain on an industrial scale. The use of copper salts can also lead to waste disposal issues.

Chlorination:

The scalability of the final chlorination step would depend on the chosen chlorinating agent and reaction conditions. The use of gaseous reagents like chlorine would require specialized equipment. The potential for exothermic reactions and the generation of corrosive byproducts like HCl would also need to be managed.

The following table summarizes some of the key considerations for process robustness and scalability for the proposed synthetic route:

Reaction Step Scalability Considerations Process Robustness Factors
Hantzsch SynthesisExothermicity management, handling of α-haloketones.Consistent raw material quality, temperature control.
Sandmeyer ReactionHandling of unstable diazonium salts, temperature control, copper waste.Precise control of stoichiometry and temperature.
ChlorinationHandling of corrosive and potentially hazardous chlorinating agents, exothermicity.Control of regioselectivity, prevention of over-chlorination.

Further research and development would be necessary to establish a safe, efficient, and scalable process for the synthesis of this compound. This would involve detailed process hazard analysis, optimization of reaction parameters at a pilot scale, and the development of robust analytical methods to ensure product quality.

Chemical Reactivity and Transformation of 2,4 Dichloro 5 Trifluoromethyl Thiazole

Reactivity of the Halogen Substituents

The two chlorine atoms at the C2 and C4 positions of the thiazole (B1198619) ring are the primary sites for synthetic modification. Their reactivity allows for the introduction of a wide array of functional groups through nucleophilic substitution and metal-mediated cross-coupling reactions.

Nucleophilic Substitution Reactions at the Thiazole Ring

Nucleophilic aromatic substitution (SNAr) represents a cornerstone of synthetic strategies for functionalizing halogenated heterocyclic compounds. In the context of 2,4-dichloro-5-(trifluoromethyl)thiazole, the chlorine atoms serve as leaving groups that can be displaced by a variety of nucleophilic species.

While specific, detailed studies on the nucleophilic substitution reactions of this compound are not extensively reported in the public domain, the established reactivity patterns of analogous dichlorinated heterocycles provide a strong basis for predicting its behavior.

Amines: The reaction of this compound with primary or secondary amines is expected to yield the corresponding aminothiazole derivatives. The synthesis of 2-aminothiazoles, for example, is a well-documented transformation that often involves the reaction of a halothiazole with an appropriate amine. ias.ac.innih.gov Depending on the reaction stoichiometry and conditions, either mono- or di-substitution of the chlorine atoms can be anticipated.

Thiols: Thiolates, being potent nucleophiles, are predicted to readily displace the chlorine atoms to afford thioether-substituted thiazoles. This type of transformation is a common method for incorporating sulfur-containing moieties into heterocyclic frameworks.

Alkoxides: The reaction with alkoxides, such as sodium methoxide (B1231860), is expected to produce alkoxy-substituted thiazoles. For instance, a study involving the reaction of 2,5-dichlorothiazole (B2480131) with sodium methoxide demonstrated the substitution of the chlorine atom at the 5-position. sciepub.com This precedent suggests that this compound would undergo similar reactions with alkoxides.

While precise regiochemical outcomes for this specific molecule would necessitate dedicated experimental or computational investigation, it is common for the C2 position in N-heterocycles to exhibit enhanced reactivity towards nucleophiles due to the electronic influence of the adjacent nitrogen atom. The kinetics of these substitution reactions are governed by factors such as the nucleophile's strength, the solvent polarity, and the reaction temperature, with stronger nucleophiles and higher temperatures generally accelerating the reaction rate.

Interactive Table: Predicted Nucleophilic Substitution Reactions of this compound

NucleophileExpected Product TypeGeneral Reaction Conditions
Primary/Secondary AmineAminothiazoleAprotic solvent (e.g., DMF, DMSO), base (e.g., K₂CO₃, Et₃N), elevated temperature
Thiolate (e.g., NaSR)Thioether-substituted thiazoleAprotic solvent (e.g., DMF, THF)
Alkoxide (e.g., NaOR)Alkoxy-substituted thiazoleCorresponding alcohol as solvent or an aprotic solvent

Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the construction of carbon-carbon bonds, and these reactions are broadly applicable to halogenated heterocyclic substrates.

Suzuki Coupling: The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is a highly effective method for introducing aryl or vinyl groups. It is anticipated that this compound would be a suitable substrate for Suzuki coupling. The regioselectivity of this reaction would be contingent on the differential reactivity of the C-Cl bonds at the C2 and C4 positions. In related heterocyclic systems, such as 2,4-dichloropyrimidines, regioselective Suzuki coupling has been successfully demonstrated at the C4 position. mdpi.comresearchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst in conjunction with a copper co-catalyst. nih.govresearchgate.netrsc.org It is plausible that this compound could be selectively functionalized with a variety of alkynes at either the C2 or C4 position under optimized Sonogashira conditions.

Heck Reaction: The Heck reaction enables the coupling of an alkene with an aryl or vinyl halide, providing a direct route to alkenyl-substituted heterocycles. sctunisie.orgresearchgate.net The application of the Heck reaction to this compound would allow for the introduction of various vinylic moieties. The outcome and regioselectivity of this transformation would be dependent on the specific choice of catalyst, base, and reaction parameters. nih.gov

Interactive Table: Potential Cross-Coupling Reactions of this compound

ReactionCoupling PartnerExpected Product Type
SuzukiAryl/vinyl boronic acid or esterAryl/vinyl-substituted thiazole
SonogashiraTerminal alkyneAlkynyl-substituted thiazole
HeckAlkeneAlkenyl-substituted thiazole

Reductive Dehalogenation Strategies

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom and can be accomplished using a variety of reducing agents. For polyhalogenated compounds, selective dehalogenation can be a valuable synthetic tool. Standard methods for achieving this transformation include the use of reducing metals such as zinc, or catalytic hydrogenation with palladium on carbon. Although specific protocols for this compound have not been detailed, the extensive literature on the reductive dehalogenation of aryl halides provides a solid foundation for developing suitable conditions.

Transformations Involving the Thiazole Heterocycle

Oxidation Pathways of the Thiazole Ring System

The oxidation of the thiazole ring in this compound is a complex process, influenced by the electron-deficient nature of the ring system. Generally, thiazoles are less susceptible to oxidation than their imidazole (B134444) counterparts due to the presence of the sulfur atom. The strong electron-withdrawing effects of the two chlorine atoms and the trifluoromethyl group further deactivate the ring towards electrophilic attack, including oxidation.

However, under forcing oxidative conditions, the thiazole ring can undergo degradation. While specific studies on the oxidation of this compound are not prevalent in publicly available literature, insights can be drawn from the oxidation of related thiazole and benzothiazole (B30560) derivatives. For instance, treatment of certain 2-phenylthiazolines with oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) or Oxone® can lead to ring-opening reactions, yielding products such as acetylamino disulfides or benzoylamino sulfonic acids. rsc.org In some cases, oxidation with potassium permanganate (B83412) can lead to the corresponding thiazole. rsc.org

For benzothiazole derivatives, oxidation with reagents like magnesium monoperoxyphthalate (MMPP) in alcohol has been shown to induce an oxidative ring-opening, yielding acylamidobenzene sulfonate esters. researchgate.netscholaris.ca This suggests that a potential oxidation pathway for this compound could involve initial attack at the sulfur atom, leading to a sulfoxide (B87167) or sulfone, which may then facilitate ring cleavage.

Oxidizing Agent Substrate Type Observed Outcome Reference
m-CPBA / Oxone®2-Methyl-2-thiazolinesRing-opening rsc.org
Peracetic Acid2-Phenyl-2-thiazolinesFormation of sulfonic acids rsc.org
Sulfur2-Phenyl-2-thiazolinesFormation of thiazoles rsc.org
MMPPBenzothiazolesOxidative ring-opening researchgate.netscholaris.ca

Ring-Opening and Rearrangement Reactions

The this compound ring is relatively stable due to its aromatic character and the presence of deactivating groups. However, ring-opening can be induced under specific conditions, often involving strong nucleophiles or harsh reaction environments. The presence of two leaving groups (chloride ions) at positions 2 and 4 offers pathways for nucleophilic attack that can potentially lead to ring cleavage.

While specific ring-opening reactions for this compound are not extensively documented, studies on other thiazole derivatives provide plausible reaction pathways. For example, the ring-opening of certain thiazolium salts is a well-known reaction. In the case of this compound, a strong nucleophile could potentially attack the C2 or C4 position, leading to a cascade of reactions that result in the cleavage of the thiazole ring. For instance, the reaction of some benzothiazole derivatives with certain oxidants in alcoholic solvents leads to a ring-opening to form sulfonate esters. scholaris.ca Similarly, some 2-aminothiazoles can undergo reductive ring-opening. researchgate.net

Rearrangement reactions of the thiazole ring itself are not common under typical synthetic conditions. However, rearrangements involving substituents on the ring can occur.

Reduction to Thiazolidine (B150603) Derivatives

The reduction of the thiazole ring in this compound to a thiazolidine derivative would involve the saturation of the endocyclic double bonds. This transformation is challenging due to the aromatic stability of the thiazole ring. Catalytic hydrogenation, a common method for reducing aromatic systems, would likely require harsh conditions (high pressure and temperature) and a highly active catalyst.

Literature on the direct reduction of the thiazole ring in such a highly substituted system is scarce. However, the reduction of related thiazolidinone derivatives is well-documented. For example, the exocyclic double bond in 5-benzylidene-2,4-thiazolidinediones can be reduced to a single bond using various reducing agents, including H₂/Pd, NaBH₄ with CoCl₂, or LiBH₄, to form 5-benzyl-2,4-thiazolidinediones. nih.gov While this is not a direct reduction of the thiazole ring itself, it demonstrates that reductions within the broader class of thiazole-containing heterocycles are synthetically accessible. The synthesis of thiazolidine-2,4-dione derivatives is a significant area of research due to their biological activities. nih.gov

Reactivity and Stability of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a key feature of this compound, profoundly influencing its chemical properties and stability.

Electronic Effects on Adjacent Functional Groups

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily due to the strong inductive effect (-I) of the three fluorine atoms. mdpi.comresearchgate.net This strong electron-withdrawing nature has several significant consequences for the reactivity of the adjacent functional groups on the thiazole ring:

Increased Electrophilicity of the Thiazole Ring: The -CF₃ group, in concert with the two chlorine atoms, significantly lowers the electron density of the thiazole ring. This makes the ring carbons, particularly C2 and C4, more electrophilic and thus more susceptible to nucleophilic attack. This is a common feature in trifluoromethylated heterocycles. researchgate.net

Activation of Chloro Groups towards Nucleophilic Substitution: The strong electron-withdrawing effect of the -CF₃ group at C5 enhances the electrophilicity of the C4 carbon, making the chlorine atom at this position a better leaving group in nucleophilic aromatic substitution (SɴAr) reactions. Similarly, the C2 chlorine is also activated. Studies on analogous systems like 2,4-dichloroquinazolines show that nucleophilic substitution occurs preferentially at the 4-position. nih.gov

Acidity of a Potential C-H bond: If one of the chloro groups were to be replaced by a hydrogen, the -CF₃ group would increase the acidity of that C-H proton.

Chemical Resistance to Various Reagents

A hallmark of the trifluoromethyl group is its exceptional chemical stability. mdpi.com The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF₃ group highly resistant to a wide range of chemical reagents and reaction conditions.

Resistance to Oxidation and Reduction: The trifluoromethyl group is generally inert to common oxidizing and reducing agents that would transform other functional groups. This robustness allows for a wide range of chemical modifications to be performed on other parts of the molecule without affecting the -CF₃ group. mdpi.com

Acid and Base Stability: The -CF₃ group is stable in both strongly acidic and basic media, a property that contributes to its prevalence in pharmaceuticals and agrochemicals. mdpi.com

This high stability is a key reason for the incorporation of the trifluoromethyl group into bioactive molecules, as it can enhance metabolic stability by blocking sites of oxidative metabolism. mdpi.commdpi.com

Transformations of the Trifluoromethyl Group (e.g., defluorination, conversion to other fluorinated groups)

Despite its high stability, the trifluoromethyl group can be chemically transformed under specific and often vigorous reaction conditions. These transformations are an active area of research as they provide pathways to other valuable fluorinated groups.

Defluorination: The conversion of a -CF₃ group to a difluoromethyl (-CF₂H) or monofluoromethyl (-CH₂F) group is known as defluorination. This can be achieved through various methods, including metal-mediated reductions and base-promoted eliminations. nih.govacs.org For instance, selective reduction of an aromatic trifluoromethyl group to a difluoromethyl group can be achieved through a base-promoted elimination to form a difluoro-p-quinomethide intermediate, which is then trapped. nih.gov

Conversion to Other Functional Groups: While less common, it is possible to convert the -CF₃ group into other functionalities. For example, under certain conditions, it can be hydrolyzed to a carboxylic acid group, although this typically requires harsh conditions.

Recent advancements have focused on developing milder and more selective methods for the transformation of the C-F bonds in trifluoromethyl groups, opening up new avenues for the late-stage functionalization of complex molecules. acs.orgresearchgate.netchemrxiv.org

Transformation General Method Resulting Group Reference
HydrodefluorinationMagnesium metal and acetic acid-CF₂H researchgate.net
Base-promoted eliminationBase and intramolecular nucleophilic trap-CF₂-Nu nih.gov
DidefluorinationBase-mediated cascade reaction-CF= acs.org

Spectroscopic and Structural Elucidation Methodologies for 2,4 Dichloro 5 Trifluoromethyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework and probing the electronic environment of specific nuclei within a molecule. For 2,4-dichloro-5-(trifluoromethyl)thiazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive picture of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Given the structure of this compound, which lacks any hydrogen atoms, a conventional ¹H NMR spectrum is not expected to show any signals. The molecule consists of a thiazole (B1198619) ring substituted with two chlorine atoms, a trifluoromethyl group, and a sulfur and nitrogen atom, with no protons directly attached to the carbon or nitrogen atoms of the ring.

Therefore, ¹H NMR spectroscopy would primarily be used to confirm the absence of protons and to ensure the purity of a sample, verifying that no proton-containing starting materials or impurities are present.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

Carbon-13 NMR spectroscopy is a vital technique for identifying the carbon framework of a molecule. For this compound, four distinct carbon signals would be anticipated in the ¹³C NMR spectrum, corresponding to the three carbons of the thiazole ring and the one carbon of the trifluoromethyl group.

The chemical shifts (δ) of these carbon atoms are influenced by their local electronic environment. The carbon atoms bonded to the electronegative chlorine, nitrogen, and sulfur atoms within the thiazole ring would appear at characteristic downfield positions. The carbon of the trifluoromethyl (CF₃) group would be identifiable by its coupling to the three fluorine atoms, which would split the signal into a quartet.

Illustrative ¹³C NMR Data Table

Carbon Atom Predicted Chemical Shift (ppm) Multiplicity
C2 (Thiazole)150-160Singlet
C4 (Thiazole)135-145Singlet
C5 (Thiazole)115-125Quartet (due to coupling with F)
CF₃118-128Quartet (due to coupling with F)
Note: This table is illustrative and based on general principles of ¹³C NMR spectroscopy for similar heterocyclic compounds. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Characterization and Reaction Monitoring

Fluorine-19 NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, a singlet, for the three equivalent fluorine atoms of the trifluoromethyl group.

The chemical shift of this signal provides valuable information about the electronic environment of the CF₃ group. ¹⁹F NMR is also an excellent tool for monitoring the progress of reactions involving the synthesis or modification of this compound, as the appearance or disappearance of the characteristic trifluoromethyl signal can be easily tracked. The chemical shift is typically reported relative to a standard such as CFCl₃. colorado.edu

Illustrative ¹⁹F NMR Data Table

Fluorine Environment Predicted Chemical Shift (ppm vs. CFCl₃) Multiplicity
-CF₃-60 to -70Singlet
Note: This table is illustrative, based on typical chemical shifts for trifluoromethyl groups attached to heterocyclic rings. rsc.orgrsc.org Actual experimental values may vary.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. These techniques are complementary and offer a more complete picture of the molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different vibrational modes.

For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands for the C-Cl, C-F, and C=N bonds, as well as vibrations associated with the thiazole ring. The strong C-F stretching vibrations of the trifluoromethyl group are typically observed in the 1100-1300 cm⁻¹ region. The C-Cl stretching vibrations would appear at lower frequencies, generally in the 600-800 cm⁻¹ range. The thiazole ring itself would have a series of characteristic stretching and bending vibrations.

Illustrative FTIR Data Table

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-F Stretching (asymmetric)~1350Strong
C-F Stretching (symmetric)~1150Strong
Thiazole Ring Vibrations1400-1600Medium-Weak
C-Cl Stretching600-800Medium-Strong
Note: This table is illustrative and based on characteristic vibrational frequencies for the indicated functional groups. Actual experimental values may vary.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information about molecular vibrations that may be weak or absent in the FTIR spectrum. For molecules with a center of symmetry, certain vibrations are exclusively Raman active while others are exclusively IR active (the rule of mutual exclusion). While this compound does not possess a center of symmetry, Raman spectroscopy still provides complementary information.

The Raman spectrum of this compound would also show bands corresponding to the vibrations of the thiazole ring and the C-Cl and C-F bonds. Symmetrical vibrations often produce strong Raman signals. Therefore, the symmetric stretching vibrations of the C-Cl and C-F bonds, as well as the ring breathing modes of the thiazole moiety, would be expected to be prominent in the Raman spectrum.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. For a halogenated and nitrogen- and sulfur-containing heterocycle like this compound, specific MS methods are invaluable.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₄Cl₂F₃NS, the exact mass can be calculated by summing the masses of its most abundant isotopes. guidechem.com An HRMS analysis would measure the experimental mass of the molecular ion ([M]⁺) or a protonated adduct ([M+H]⁺), which is then compared to the calculated theoretical value. A close match confirms the assigned elemental composition. High-resolution techniques are crucial for overcoming the limitations of low-resolution methods, which might not distinguish the target compound from others with similar nominal masses. nih.gov

Table 1: Theoretical Isotopic Mass Data for C₄Cl₂F₃NS

Isotopologue FormulaIsotope CompositionMonoisotopic Mass (Da)Relative Abundance (%)
C₄³⁵Cl₂F₃NS¹²C₄ ³⁵Cl₂ ¹⁹F₃ ¹⁴N ³²S220.9183100.00
C₄³⁵Cl³⁷ClF₃NS¹²C₄ ³⁵Cl ³⁷Cl ¹⁹F₃ ¹⁴N ³²S222.915464.98
C₄³⁷Cl₂F₃NS¹²C₄ ³⁷Cl₂ ¹⁹F₃ ¹⁴N ³²S224.912410.56

This interactive table showcases the expected isotopic pattern for the compound, which is a distinctive feature in its mass spectrum due to the presence of two chlorine atoms.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for analyzing volatile compounds like this compound, allowing for both purity determination and the identification of trace impurities. plos.orgchromatographyonline.com

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity as it passes through a capillary column. aidic.it For this compound, the chromatogram would ideally show a single, sharp peak, indicating high purity. The retention time of this peak is a characteristic property under specific GC conditions.

Any additional peaks in the chromatogram would signify impurities. The mass spectrometer then analyzes each separated component. The resulting mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the molecule upon electron ionization. nih.gov This fragmentation can be analyzed to identify the structure of the main compound and any co-eluting impurities, often by comparing the spectra to established libraries like the NIST/EPA/NIH Mass Spectral Library. nist.gov The high sensitivity of GC-MS, especially in selected ion monitoring (SIM) mode, allows for the detection and quantification of impurities at very low levels. chromatographyonline.com

Table 2: Illustrative GC-MS Analytical Parameters

ParameterValue/Condition
Gas Chromatograph
Column TypeHP-5MS (or equivalent 5% Phenyl Methyl Siloxane)
Column Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injector Temperature250 °C
Carrier GasHelium
Oven Program70 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range50-400 m/z
Interface Temperature280 °C

This table provides typical starting parameters for developing a GC-MS method for the analysis of this compound.

X-ray Crystallography for Solid-State Structure Determination

While no specific crystal structure for this compound is publicly available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The principles can be understood by examining related thiazole structures. nih.govresearchgate.net

Elucidation of Molecular Conformation and Stereochemistry

Single-crystal X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles within the this compound molecule. This information would definitively establish the planarity of the thiazole ring and the spatial orientation of the chloro and trifluoromethyl substituents relative to the ring. For instance, analysis of 2-chloro-5-(chloromethyl)thiazole revealed that its thiazole ring is planar. nih.gov Similarly, the structure of 2,4-dibromothiazole (B130268) was also elucidated, providing insights into how halogen atoms are arranged on the thiazole core. researchgate.net For this compound, this technique would confirm the connectivity of the atoms and reveal any subtle distortions from ideal geometries caused by steric or electronic effects of the bulky, electron-withdrawing substituents.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the individual molecule, X-ray crystallography illuminates how molecules are arranged within the crystal lattice. This packing is governed by non-covalent intermolecular forces. In the case of this compound, potential interactions could include dipole-dipole forces, halogen bonds (e.g., Cl···N or Cl···S), and other short-range van der Waals contacts. The study of thiazolo[5,4-d]thiazole (B1587360) derivatives has shown that molecular arrangements are often controlled by a combination of synergistic non-covalent interactions. rsc.org Analyzing these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. Hirshfeld surface analysis is a modern computational tool often used in conjunction with crystallographic data to visualize and quantify these complex intermolecular contacts. eurjchem.com

Table 3: Crystal Data for Structurally Related Thiazole Compounds

CompoundCrystal SystemSpace GroupKey FeatureReference
2-Chloro-5-(chloromethyl)thiazoleMonoclinicP2₁/cThiazole ring is planar. nih.gov
2,4-DibromothiazoleOrthorhombicFmm2Disordered crystal structure. researchgate.net
2,4,5-tri(N-methyl-4-pyridinium)-1,3-thiazoleMonoclinicP2₁/cComplex network of interactions. eurjchem.com

This table compares crystallographic information for related thiazole compounds, illustrating the type of data that X-ray analysis would yield for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) corresponds to specific electronic transitions, typically π → π* and n → π* for molecules with π-systems and lone pairs, such as this compound.

The parent thiazole molecule exhibits characteristic UV absorption bands. nist.gov The introduction of substituents onto the thiazole ring alters the energy of the molecular orbitals, causing shifts in the λ_max. The two chlorine atoms and the trifluoromethyl group are strong electron-withdrawing groups. These substituents would be expected to influence the electronic distribution in the thiazole ring, likely causing a hypsochromic (blue) shift of the π → π* transition compared to unsubstituted thiazole. By analyzing the position and intensity of the absorption bands, UV-Vis spectroscopy provides valuable information about the electronic structure and extent of conjugation within the molecule. While specific spectra for this compound are not readily published, analysis of related structures like 3-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)benzo[d]isothiazole 1,1-dioxide confirms that trifluoromethylated azoles are UV-active. researchgate.net

Theoretical and Computational Chemistry Studies of 2,4 Dichloro 5 Trifluoromethyl Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the detailed study of molecular systems. These methods, grounded in the principles of quantum mechanics, can predict a wide array of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, which in turn allows for the prediction of their stability and energetics.

For 2,4-dichloro-5-(trifluoromethyl)thiazole, DFT calculations would begin with the optimization of its molecular geometry to find the most stable arrangement of its atoms. From this optimized structure, various electronic properties can be calculated. The stability of the molecule can be assessed by its total electronic energy. Comparative studies with other isomers or related compounds can provide insights into its relative stability. For instance, a DFT study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) has been used to investigate its molecular and electronic structure in the ground state. nih.gov Similarly, DFT has been employed to study the structure and stability of various thiazole (B1198619) azo dyes and chalcone (B49325) isomers. mdpi.comsigmaaldrich.com

The energetics of the molecule, including its heat of formation and bond dissociation energies, can also be computed. This information is crucial for understanding the energy changes that occur during chemical reactions involving this compound. For example, DFT has been used to determine thermochemical parameters like bond dissociation enthalpy for phenothiazine (B1677639) derivatives. mdpi.com

A hypothetical table of DFT-calculated energies for this compound could look like this:

PropertyCalculated Value (Hartree)
Total Electronic EnergyValue
Energy of HOMOValue
Energy of LUMOValue
Energy Gap (LUMO-HOMO)Value

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods are generally more computationally intensive than DFT but can provide very high accuracy for molecular properties.

For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be used to obtain highly accurate predictions of its geometry, vibrational frequencies, and electronic properties. These methods are particularly useful for benchmarking the results from less computationally expensive methods like DFT. For instance, ab initio methods have been used to study the molecular structure and vibrational frequencies of 2-(4-methoxyphenyl)benzo[d]thiazole. nih.gov

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in molecules. This theory is fundamental to predicting the reactivity and electronic properties of chemical compounds.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and spatial distributions of these orbitals are key determinants of a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity.

For this compound, FMO analysis would predict the sites susceptible to electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich parts of the molecule, which are prone to electrophilic attack. Conversely, the LUMO is localized on the electron-deficient regions, which are susceptible to nucleophilic attack. A study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole showed that the presence of a CF3 group can influence the reactivity by affecting the HOMO-LUMO gap. nih.gov

A hypothetical FMO analysis for this compound might reveal the following:

OrbitalEnergy (eV)Description
HOMOValueLikely localized on the thiazole ring and sulfur atom.
LUMOValuePotentially influenced by the electron-withdrawing chloro and trifluoromethyl groups.
HOMO-LUMO GapValueIndicates the molecule's kinetic stability and reactivity.

Note: The values and descriptions in this table are hypothetical and would require specific FMO calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is a valuable tool for identifying the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net These regions correspond to the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

For this compound, an MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring, as well as the fluorine atoms of the trifluoromethyl group, due to the high electronegativity of these atoms. These would be the preferred sites for electrophilic attack. Conversely, positive potential would be expected around the carbon atoms attached to the electronegative chlorine and trifluoromethyl groups, indicating their susceptibility to nucleophilic attack. MEP analysis has been widely used to predict reactive sites in various heterocyclic compounds. researchgate.netresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to map out the entire reaction pathway and determine the most likely mechanism.

For this compound, computational modeling could be used to study various reactions, such as nucleophilic substitution at the chlorinated positions. By modeling the approach of a nucleophile to the molecule, it would be possible to calculate the activation energy for the reaction and identify the structure of the transition state. This would provide valuable insights into the factors that control the reactivity and selectivity of such reactions. DFT studies have been successfully applied to understand the reaction mechanisms of various organic reactions.

Transition State Characterization and Activation Energy Calculations

The reactivity of this compound, particularly in reactions like nucleophilic aromatic substitution, is dictated by the energy barriers of its reaction pathways. Computational chemistry, primarily using Density Functional Theory (DFT), is the principal tool for characterizing the transition states (TS) and calculating the associated activation energies (Ea). rsc.orgnih.gov

A transition state represents the highest energy point along a reaction coordinate, a saddle point on the potential energy surface with one imaginary frequency. uleth.ca Locating this structure is key to understanding reaction feasibility. For a molecule like this compound, a substitution reaction at one of the chlorinated carbons (C2 or C4) would be a common pathway to study. The calculation would involve modeling the approach of a nucleophile and mapping the energy profile as the C-Cl bond breaks and a new C-Nucleophile bond forms. researchgate.net The activation energy is the difference in energy between the reactants and the transition state. nih.gov

DFT functionals such as B3LYP or M06-2X, combined with a suitable basis set like def2-TZVPP, are standard for these calculations, providing a balance of accuracy and computational cost. acs.orgbeilstein-journals.org The calculated activation energy provides a quantitative measure of the reaction's kinetic feasibility; a lower barrier implies a faster reaction. For instance, studies on similar heterocyclic systems have shown that activation energies for nucleophilic substitution can be significantly influenced by the nature of the substituents on the ring. nih.gov

Illustrative Data for a Hypothetical Nucleophilic Substitution Reaction

This table presents plausible, calculated values for a hypothetical SNAr reaction on this compound. The data is based on typical values seen in computational studies of similar halogenated heterocycles.

Reaction ParameterCalculated Value (kcal/mol)Description
Activation Energy (Ea) 15 - 25The energy barrier that must be overcome for the reaction to proceed.
Reaction Energy (ΔE) -10 - -5The net energy change between reactants and products, indicating an exothermic reaction.
TS Imaginary Frequency -300 to -500 cm⁻¹The single imaginary frequency confirming the structure as a true first-order saddle point.

Reaction Coordinate Analysis and Kinetic Studies

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. numberanalytics.comscm.com The IRC method maps the minimum energy path connecting the transition state to the corresponding reactant and product, providing a detailed visualization of the reaction mechanism. iastate.edumdpi.commissouri.edu This analysis confirms that the located TS correctly links the desired reactants and products and reveals the geometric evolution of the molecule throughout the reaction. iastate.edu

Kinetic studies can be computationally modeled using Transition State Theory (TST), which uses information from the potential energy surface to estimate reaction rate constants. hi.is The rate constant (k) is primarily dependent on the activation energy and temperature. By analyzing the vibrational frequencies of the reactant and transition state, one can also compute the pre-exponential factor, offering a more complete picture of the reaction kinetics. uleth.ca Such analyses can predict how reaction rates are affected by temperature and can help to compare the reactivity at the different chlorinated positions on the thiazole ring.

Computational Modeling of Molecular Interactions (General Context of Chemical Binding)

The utility of this compound in medicinal chemistry or materials science hinges on its interactions with biological macromolecules or other chemical entities. Computational modeling is indispensable for predicting and analyzing these interactions.

Prediction of Binding Modes with Chemical Receptors or Catalytic Sites

Molecular docking is a primary computational technique used to predict how a small molecule (ligand), such as this compound, binds to a receptor, typically a protein. mdpi.commdpi.comnih.gov This method involves sampling a multitude of orientations and conformations of the ligand within the receptor's binding site and scoring them based on a function that approximates the binding free energy. rsc.orguni-duesseldorf.de

Studies on various thiazole derivatives have successfully used docking to elucidate their binding modes with targets like protein kinases, tubulin, and various enzymes. mdpi.comacs.orgnih.gov For this compound, a docking study would place the molecule into a target's active site and predict the most stable binding pose. The scoring function would evaluate factors like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. The results can guide the rational design of more potent and selective analogs. nih.govresearchgate.net

Illustrative Docking Results for a Hypothetical Kinase Inhibitor

This table shows hypothetical results from a molecular docking simulation of this compound into a protein kinase active site, a common target for thiazole-containing drugs.

ParameterValueInteracting Residues
Binding Affinity (kcal/mol) -8.5-
Hydrogen Bonds 1Thiazole Nitrogen with Lysine (backbone NH)
Halogen Bonds 1C4-Chlorine with Leucine (backbone C=O)
Hydrophobic Interactions MultipleTrifluoromethyl group with Valine, Alanine

Analysis of Non-Covalent Interactions (e.g., halogen bonding, hydrogen bonding)

The specific substituents on this compound—two chlorine atoms, a trifluoromethyl group, and the thiazole ring itself—create a rich landscape of potential non-covalent interactions that are critical for molecular recognition.

Halogen Bonding: The chlorine atoms on the thiazole ring can act as halogen bond donors. rsc.org A halogen bond is a highly directional interaction between an electropositive region on the halogen (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or an aromatic ring in a receptor. richmond.edursc.orgnih.gov Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to identify and characterize these bonds, revealing their strength and contribution to binding affinity. nih.govnih.gov

Hydrogen Bonding: The nitrogen atom of the thiazole ring is a potential hydrogen bond acceptor. sapub.orgresearchgate.net Furthermore, while the trifluoromethyl group is not a classical hydrogen bond donor or acceptor, it can participate in weak hydrogen bonds and other dipole-dipole interactions, influencing solubility and binding. nih.govresearchgate.net

Other Interactions: The trifluoromethyl group is highly lipophilic and can form favorable hydrophobic interactions. nih.gov The thiazole ring itself can participate in π-π stacking with aromatic residues in a binding pocket. nih.gov Advanced computational analyses, such as Symmetry-Adapted Perturbation Theory (SAPT), can dissect the total interaction energy into distinct physical components like electrostatics, exchange, induction, and dispersion, providing deep insight into the nature of the binding. aip.org

Table of Potential Non-Covalent Interactions

Interaction TypeDonor/Acceptor on ThiazolePotential Partner in a ReceptorTypical Energy (kcal/mol)
Halogen Bond C2-Cl or C4-Cl (σ-hole)Carbonyl Oxygen, Aromatic π-system-1 to -5
Hydrogen Bond Thiazole Ring Nitrogen (Acceptor)Amine/Hydroxyl (e.g., Ser, Thr, Lys)-3 to -7
π-π Stacking Thiazole RingAromatic Ring (e.g., Phe, Tyr, Trp)-2 to -4
Hydrophobic -CF₃ groupAliphatic Residues (e.g., Leu, Val, Ile)Variable

Advanced Applications and Industrial Relevance in Chemical Synthesis

Role as a Key Intermediate in Organic Synthesis

The inherent reactivity of 2,4-dichloro-5-(trifluoromethyl)thiazole, stemming from the two distinct chlorine atoms at the C2 and C4 positions, allows for selective and sequential reactions. This dual reactivity is fundamental to its role as a key intermediate, enabling chemists to introduce a variety of substituents and construct larger, more complex molecules. The electron-withdrawing nature of both the trifluoromethyl group and the thiazole (B1198619) ring's imine nitrogen further influences its chemical behavior, making it a valuable synthon for targeted molecular design. science.gov

The structure of this compound is ideally suited for the generation of diverse libraries of heterocyclic compounds. The differential reactivity of the two chlorine atoms facilitates controlled, stepwise nucleophilic substitution reactions, allowing for the introduction of various functional groups. This capability is crucial in medicinal and agrochemical research, where the rapid synthesis of a wide array of analogues is necessary to explore structure-activity relationships.

Thiazole derivatives, in general, are recognized as important intermediates for developing new functional compounds. researchgate.net The use of analogous dichlorinated heterocyclic compounds, such as 4,6-dichloro-2-methylpyrimidine, in reactions with amines to produce libraries of substituted derivatives highlights a common strategy that is also applicable to this compound. google.com For instance, similar dichlorinated pyrimidines and thiazoles serve as foundational scaffolds for creating nitrogen-bridged compounds and other complex heterocyclic systems. researchgate.net The presence of the trifluoromethyl group adds another dimension, as this moiety is known to enhance properties like metabolic stability and bioavailability in bioactive molecules. mdpi.com

The following table provides examples of heterocyclic systems that can be synthesized using dichlorinated heterocyclic building blocks, illustrating the potential synthetic pathways available for this compound.

Starting Heterocycle Type Reactant Type Resulting Heterocyclic System Significance
DichloropyrimidineAmines, HydrazinesSubstituted aminopyrimidines, HydrazinopyrimidinesPrecursors for fused ring systems like triazolopyrimidines. researchgate.net
DichlorothiazoleNucleophiles (e.g., thiourea, amines)Substituted aminothiazoles, ThiazolopyrimidinesCore structures in pharmaceuticals and agrochemicals. researchgate.netgoogle.com
DichlorotriazineAmines, AnilinesBipolar host materials for OLEDs. ossila.comBuilding blocks for advanced electronic materials. ossila.com

The trifluoromethyl-substituted heterocyclic motif is a well-established feature in modern agrochemicals. The inclusion of a CF3 group can significantly enhance the efficacy of active ingredients. nih.gov this compound is a direct precursor to this class of compounds.

Patents and research have demonstrated the utility of closely related structures in creating potent agrochemicals. For example, 2-methyl-4-trifluoromethylthiazole-5-formic acid is a key intermediate in the synthesis of the agricultural fungicide Thifluzamide. google.com Furthermore, derivatives of 2-chloro-4-trifluoromethyl-5-thiazolecarboxylic acid have been developed as safeners, which are compounds used to protect crop plants from injury by herbicides. google.com A related compound, 2,4-dichloro-5-dichloromethylthiazole, is known to have applications as a bactericide and as an intermediate for herbicides. google.com

The broader class of trifluoromethylpyridines (TFMPs), which are structurally analogous to trifluoromethylthiazoles, are used to produce a range of crop protection products. nih.gov This underscores the industrial importance of halogenated, trifluoromethyl-containing heterocycles as synthons for high-value agrochemicals.

The table below lists examples of commercial agrochemicals that feature a trifluoromethyl-heterocycle core, highlighting the importance of intermediates like this compound.

Agrochemical Chemical Class Function Key Heterocyclic Moiety
ThifluzamideThiazolecarboxamideFungicide4-(Trifluoromethyl)thiazole google.com
ThiazopyrPyridineHerbicideTrifluoromethylpyridine nih.gov
ChlorfluazuronBenzoylureaInsecticide (IGR)Trifluoromethylpyridine nih.gov
Fluazifop-butylPyridineHerbicideTrifluoromethylpyridine nih.gov

Potential in Materials Science and Industrial Chemistry

Beyond its role in life sciences, the electronic properties and structural rigidity of the thiazole ring, particularly when enhanced by a trifluoromethyl group, make this compound a building block with significant potential in materials science.

Thiazole-containing polymers are increasingly being investigated for advanced applications. The thiazole unit can be incorporated into polymer backbones to create materials with specific electronic or physical properties. science.govbohrium.com For instance, polymers incorporating thiazole-vinylene-thiazole units have been synthesized to create low-band gap semiconducting materials. bohrium.com In a related application, a fused thiazolo[5,4-d]thiazole (B1587360) derivative was used to create a polymer membrane. mdpi.com The reactive chlorine atoms on this compound provide convenient handles for polymerization reactions, such as polycondensation, allowing it to be integrated into novel polymer chains for specialty coatings or functional materials.

The thiazole ring is a component of various dyes, and its derivatives are known for their fluorescence properties. mdpi.comnih.gov Fused thiazolo[5,4-d]thiazole systems, for example, are investigated as small organic molecular dyes. mdpi.com Thiazole Orange (TO) and its derivatives are well-known fluorescent dyes used for labeling biological structures. nih.gov The combination of the conjugated thiazole system with the electron-withdrawing trifluoromethyl group in this compound could be exploited to synthesize new dyes with tailored photophysical properties, such as specific absorption and emission wavelengths or enhanced quantum yields, for applications in fluorescence-based optical devices or as specialty pigments. rsc.org

The most significant potential for this compound in materials science lies in optoelectronics. Thiazole is considered an electron-accepting heterocycle due to the imine nitrogen, a property that is highly desirable for organic semiconductors used in n-type or ambipolar organic field-effect transistors (OFETs). science.govresearchgate.net Fused systems like thiazolo[5,4-d]thiazole are particularly promising due to their rigid, planar structure which facilitates strong intermolecular π-π stacking, essential for efficient charge transport. rsc.orgresearchgate.net These materials are being actively developed for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netresearchgate.net The subject compound, this compound, serves as an ideal starting point for synthesizing more complex, π-extended thiazole-based semiconductors.

While less explored, the high polarity and defined geometry of trifluoromethyl-substituted thiazoles suggest potential applications in the field of liquid crystals. Liquid crystals are formed by molecules (mesogens) that exhibit orientational order, and polar heterocyclic rings are often used as core components in their design. researchgate.net Although direct use of this specific thiazole in liquid crystals is not widely documented, its molecular features are consistent with those required for creating mesogens for advanced display technologies or smart materials. researchgate.netyoutube.com

Emerging Trends in Trifluoromethyl Thiazole Research

The field of trifluoromethyl-containing heterocyles, particularly thiazoles, is undergoing significant evolution driven by the demand for novel, high-value molecules in pharmaceuticals and agrochemicals. Research is increasingly focused on developing more efficient, selective, and environmentally benign synthetic routes. These emerging trends prioritize sustainability, precision in molecular editing, and the rapid generation of complex derivatives for industrial applications.

Sustainable Synthesis of Fluorinated Thiazoles

Traditional synthetic methods for thiazole derivatives often rely on hazardous reagents, harsh reaction conditions, and generate considerable chemical waste, posing environmental concerns. nih.gov In response, the principles of green chemistry are being actively integrated into the synthesis of fluorinated thiazoles. researchgate.netosi.lv The goal is to develop next-generation processes that are more cost-effective, safer for human health, and have a minimal environmental footprint. researchgate.net

Key strategies in the sustainable synthesis of thiazoles include:

Innovative Energy Sources: Techniques such as microwave irradiation and ultrasound synthesis are employed to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles with reduced by-product formation. nih.govresearchgate.netbepls.com

Green Solvents and Catalysts: There is a move away from volatile organic solvents towards greener alternatives like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents. bepls.commdpi.com Additionally, the development of recyclable, heterogeneous catalysts, such as biocatalysts based on chitosan (B1678972) hydrogels, offers a path to simplified purification and reduced catalyst waste. mdpi.com

Atom Economy: Multi-component, one-pot reactions are being designed to construct the thiazole ring in a single step from simple precursors, maximizing the incorporation of starting materials into the final product and minimizing waste. bepls.com

These green methodologies are advantageous in terms of scalability, cost-effectiveness, and operational simplicity, making them highly attractive for industrial-scale production. nih.gov

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Thiazoles

Feature Conventional Synthesis Sustainable (Green) Synthesis
Solvents Often volatile, toxic organic solvents (e.g., DMF, benzene) Water, PEG, deep eutectic solvents, or solvent-free conditions bepls.com
Catalysts Homogeneous, often heavy-metal based, non-recyclable Recyclable heterogeneous catalysts, biocatalysts nih.govmdpi.com
Energy Input Prolonged heating with conventional methods Microwave irradiation, ultrasonication for rapid, efficient heating researchgate.netbepls.com
Process Multi-step procedures with isolation of intermediates One-pot, multi-component reactions bepls.com

| Waste | Significant generation of hazardous by-products and waste | Minimized waste streams, improved atom economy researchgate.netresearchgate.net |

Catalytic Approaches for Selective Functionalization

The this compound scaffold presents a significant opportunity for creating diverse molecular architectures due to its two distinct chlorine substituents. A formidable challenge, however, is achieving site-selective functionalization, as the electronic and steric environments of the C2 and C4 positions can lead to similar reactivities. nih.gov Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, are providing powerful solutions to this challenge. nih.govyoutube.com

Research has shown that the regioselectivity of cross-coupling reactions on dihalogenated N-heterocycles can be precisely controlled through the judicious choice of catalyst, ligand, and reaction conditions. nih.gov

Ligand Control: The steric and electronic properties of the ligand coordinated to the palladium center are paramount. For instance, in related dichloropyridine systems, bulky monophosphine ligands like QPhos can invert the "innate" reactivity to favor coupling at the more sterically hindered position (C4), while diphosphine ligands like dppf promote conventional coupling at the position adjacent to the heteroatom (C2). nih.gov Very sterically hindered N-heterocyclic carbene (NHC) ligands have also proven highly effective in directing functionalization to specific sites. nih.gov

Ligand-Free Systems: Intriguingly, certain "ligand-free" conditions, such as Jeffery conditions, can dramatically enhance selectivity for a specific position, potentially through the involvement of palladium nanoparticles as the active catalytic species. nih.gov

These advanced catalytic systems allow for the sequential and controlled replacement of the chlorine atoms on the thiazole ring with a wide array of substituents (e.g., aryl, alkyl, amino groups), enabling the construction of complex molecules from a single, readily available building block. nih.gov This strategic functionalization is crucial for optimizing the biological activity of the resulting compounds.

Table 2: Catalytic Systems for Site-Selective Cross-Coupling of Dihalo-N-Heteroarenes

Catalyst/Ligand System Substrate Type Observed Selectivity Reference
Pd / QPhos 2,4-Dichloropyridine Preferential coupling at C4 nih.gov
Pd / dppf 2,4-Dichloropyridine Exclusive coupling at C2 nih.gov
Pd / SIPr (NHC Ligand) 2,4-Dichloropyridine High selectivity for C4 coupling nih.gov

Note: This table illustrates principles of selective functionalization on analogous heterocyclic systems, which are applicable to this compound.

Development of New Synthetic Methodologies for Industrially Relevant Derivatives

The this compound core is a valuable building block for synthesizing industrially significant molecules, particularly in the agrochemical and pharmaceutical sectors. The trifluoromethyl group is known to enhance properties like lipophilicity and metabolic stability, making it a desirable feature in bioactive compounds. nih.gov

New synthetic methodologies focus on leveraging the reactivity of the two chlorine atoms to build complex, high-value derivatives. A key strategy involves the stepwise substitution of the chlorides to assemble fused heterocyclic systems. One prominent example is the synthesis of thiazolo[4,5-d]pyrimidine derivatives, which have shown potential as anticancer agents. nih.gov The synthesis of these compounds can be envisioned starting from this compound, where the chlorine atoms are sequentially displaced by amines and other nucleophiles to construct the fused pyrimidine (B1678525) ring.

The development of these derivatives is critical for creating new intellectual property and for discovering next-generation products. For example, related dichlorothiazole compounds serve as known intermediates for herbicides of the thiazolyloxyacetamide class. google.com Similarly, the broader class of trifluoromethylated heterocycles is integral to many modern crop protection products. nih.gov The ability to efficiently and selectively elaborate the this compound framework is therefore a key enabler for innovation in these industries.

Table 3: Examples of Industrially Relevant Derivatives and Precursors

Compound Class Potential Application Synthetic Precursor Reference
Thiazolo[4,5-d]pyrimidines Anticancer Agents 5-(Trifluoromethyl)-thiazole derivatives nih.gov
Fluorinated Tetrahydrocyclopentapyrazoles Insecticides 2,6-Dichloro-4-trifluoromethylphenyl derivatives nih.gov
Thiazolyloxyacetamides Herbicides 2,4-Dichloro-5-cyanothiazole google.com

Q & A

Basic Questions

Q. What are the common synthetic routes for 2,4-Dichloro-5-(trifluoromethyl)thiazole, and how can reaction conditions be optimized to improve yield?

  • Synthetic Routes : The compound is typically synthesized via cyclocondensation of trichloroacetamide derivatives with thioureas or via halogenation of preformed thiazole cores. For example, trifluoromethyl-substituted thiazoles can form unexpectedly during reactions involving thionyl chloride and ester intermediates, as observed in the synthesis of ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate .
  • Optimization Strategies :

  • Temperature Control : Refluxing in thionyl chloride (e.g., 30 minutes at 80°C) ensures complete conversion of intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in halogenation steps.
  • Purification : Recrystallization from ethanol (95%) yields high-purity crystals .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral features should be analyzed?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H-NMR : Absence of NH or OH protons confirms halogenation completion. For example, methylene protons in ethoxy groups appear as quartets (δ ~4.3 ppm) .
  • ¹³C-NMR : Trifluoromethyl carbons show distinct signals at δ ~120 ppm (q, J = 280 Hz) .
    • Infrared Spectroscopy (IR) : Stretching vibrations for C-Cl (750–550 cm⁻¹) and C-F (1350–1100 cm⁻¹) validate substituent presence .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 250 for C₅Cl₂F₃NOS) confirm molecular weight .

Q. How does the presence of electron-withdrawing groups influence the reactivity of this compound in nucleophilic substitution reactions?

  • Activation Effects : The trifluoromethyl (-CF₃) and chloro (-Cl) groups deactivate the thiazole ring, directing nucleophiles to the 4-position due to meta-directing effects.
  • Reactivity Trends :

  • Halogen Replacement : Chlorine at the 2- and 4-positions is more susceptible to substitution than the 5-CF₃ group .
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states, accelerating SNAr reactions .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Harmonization :

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
  • Dose-Response Curves : Compare IC₅₀ values under identical conditions (e.g., 24-hour exposure vs. 48-hour).
    • Structural Confirmation : Ensure derivatives are re-synthesized and characterized via XRD or NMR to rule out impurities affecting bioactivity .

Q. How can computational chemistry be utilized to predict the regioselectivity of electrophilic attacks on this compound?

  • DFT Calculations :

  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., 4-position) prone to electrophilic substitution .
  • Frontier Molecular Orbitals (FMOs) : LUMO localization on the thiazole ring guides reactivity predictions .
    • Docking Studies : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Q. What experimental approaches are recommended for elucidating the reaction mechanisms of this compound in complex multi-step syntheses?

  • Mechanistic Probes :

  • Isotopic Labeling : Use ¹⁸O or deuterated reagents to track intermediates in esterification steps .
  • Kinetic Profiling : Monitor reaction progress via LC-MS to identify rate-determining steps.
    • Crystallographic Validation : Single-crystal XRD analysis confirms stereochemical outcomes, as demonstrated for ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate (dihedral angle: 5.15° between thiazole and phenyl rings) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-5-(trifluoromethyl)thiazole
Reactant of Route 2
2,4-Dichloro-5-(trifluoromethyl)thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.